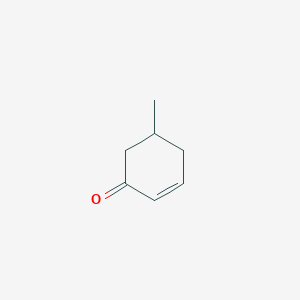

2-Cyclohexen-1-one, 5-methyl-

Übersicht

Beschreibung

2-Cyclohexen-1-one, 5-methyl-, is a compound that is part of a family of cyclohexenone derivatives. These compounds are characterized by a cyclohexene ring with a ketone functional group. The methyl group at the 5-position indicates a substitution on the ring, which can influence the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of cyclohexenone derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 1,3-cyclohexanedione derivatives, catalyzed by urea under ultrasound, which yields high product percentages and is considered environmentally friendly . Another method includes a one-pot three-component reaction catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound, which also results in high yields and offers a simple work-up procedure . Additionally, an enantioselective synthesis of 4-methyl-2-cyclohexen-1-one has been developed, which is a related compound, using a chiral copper complex catalyst .

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives has been confirmed through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography. Computational studies such as TD-DFT have also been used to corroborate the experimental data . Single crystal X-ray analysis has provided detailed insights into the crystal systems and space groups of certain derivatives .

Chemical Reactions Analysis

Cyclohexenone derivatives can undergo a range of chemical reactions. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds demonstrates the potential of these derivatives to act as reactive intermediates for the synthesis of organic and heterocyclic compounds . The title compounds in another study exhibit keto-amine tautomerism and can form intramolecular hydrogen bonds, which can affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups or trifluoromethyl groups can significantly alter their reactivity and physical characteristics. For example, the introduction of a trifluoromethyl group can increase the compound's electronegativity and reactivity towards nucleophiles . The crystal structure analysis provides information on the melting points and stability of these compounds . Additionally, the stereochemistry of these molecules, as in the case of (Z)-(5R)-methyl-2-(4-phenylbenzylidene)cyclohexanone, can affect their properties and potential applications in liquid-crystalline systems .

Wissenschaftliche Forschungsanwendungen

Asymmetric Organocatalytic Approach

Optically active 2,5-disubstituted-cyclohexen-2-one derivatives, which include 2-Cyclohexen-1-one, 5-methyl-, can be prepared through an organocatalytic asymmetric conjugated addition. This one-pot process involves five reaction steps and can proceed in aqueous solutions or under solvent-free conditions (Carlone et al., 2006).

Isomerization Over Solid Acids and Bases

The reaction of cyclohexene oxide over solid acids and bases yields products like 2-cyclohexen-1-one and 2-cyclohexen-1-ol. Various catalysts influence the selectivity and amount of each product, showcasing the adaptability of this compound in chemical transformations (Arata & Tanabe, 1980).

Methyl Radical Loss in Molecular Ions

2-Cyclohexen 1-ol isomerizes into methyl-2 cyclopentenol before losing a CH₃ radical, indicating specific mechanisms like hydrogen shifts and ring contraction in the source. This process is significant for understanding the molecular ion behavior of such compounds (Lignac & Tabet, 1983).

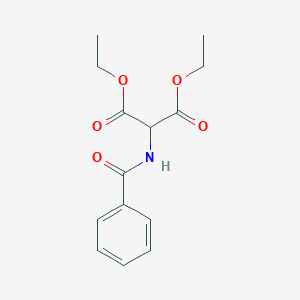

Synthesis of Leukotriene Intermediates

2-Cyclohexen-1-one is used in the synthesis of intermediates like methyl 5S-(benzoyloxy)-6-oxohexanoate, crucial in synthetic routes to leukotriene B4, an important compound in inflammatory response (Hayes & Wallace, 1990).

Dehydration Studies

The dehydration of related compounds like 2-methyl-1-cyclohexanol offers insights into chemical reactions that do not entirely corroborate with established rules like Zaitsev’s rule, highlighting the complexity of reactions involving cyclohexenone derivatives (Friesen & Schretzman, 2011).

Electrochemical Reduction Studies

The electrochemical reduction of 2-cyclohexen-1-one in aqueous solutions has been studied extensively. Understanding the influence of pH, reactant concentration, and other factors on the reduction processes of this compound is crucial for applications in electrochemistry (Brillas & Ruiz, 1986).

Crystal Structure Analysis

The crystal structure of compounds like 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexene-1-one, derived from 2-cyclohexen-1-one, have been analyzed, offering insights into molecular conformation and intramolecular interactions (Shi et al., 2007).

Catalytic Synthesis of Chiral Building Blocks

2-Cyclohexen-1-one derivatives are used in catalytic asymmetric synthesis, proving to be useful chiral building blocks in organic chemistry. This application is vital for producing enantiomerically pure compounds (Bertozzi et al., 2001).

Diels-Alder Reaction Studies

The Diels-Alder reaction of 5-methyl-2-cyclohexene-1-one with butadiene provides insights into the stereochemistry of such reactions, crucial for understanding and designing organic synthesis pathways (Harayama et al., 1974).

Fluorescent Properties in Biological Molecules

The fluorescent properties of pentamethine cyanine dyes, which include derivatives of cyclohexene, have been studied in the context of nucleic acids and proteins. Such studies are significant in the field of biochemistry and molecular biology (Losytskyy et al., 2005).

Safety And Hazards

While specific safety and hazard information for “2-Cyclohexen-1-one, 5-methyl-” was not found in the search results, general precautions for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICQYZVEPBJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334957 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexen-1-one, 5-methyl- | |

CAS RN |

7214-50-8 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)